molecular formula C26H26N4O3 B12641592 3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-methyl-

3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-methyl-

Cat. No.: B12641592
M. Wt: 442.5 g/mol
InChI Key: SEQBBDLZUXJXRX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Functional Group Analysis

The IUPAC name of the compound is derived from its parent heterocycle, 3H-1,2,4-triazol-3-one , a five-membered aromatic ring containing three nitrogen atoms and one ketone group. The numbering of the triazolone ring follows IUPAC conventions, with the oxygen atom at position 3 and the methyl group at position 2 in the 2,4-dihydro tautomer. Substitutions at positions 4 and 5 define the remainder of the structure:

  • Position 4 : A 4-(5-benzofuranyl)phenyl group, where a phenyl ring is para-substituted with a benzofuran moiety. Benzofuran, a fused bicyclic system comprising a benzene ring and a furan, is numbered such that the oxygen atom occupies position 1, with the fused benzene spanning positions 2–7.
  • Position 5 : A [(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl substituent. This consists of a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) with a stereogenic center at C3 ((3S)-configuration) and a cyclopropanecarbonyl group attached to the pyrrolidine’s nitrogen atom.

The systematic name encapsulates these features hierarchically: the parent heterocycle (triazolone) is modified by substituents listed in alphabetical order (benzofuranylphenyl, methyl, and pyrrolidinylmethyl groups). The 2,4-dihydro designation indicates partial saturation of the triazolone ring, with hydrogen atoms at positions 2 and 4.

Stereochemical Configuration of (3S)-Pyrrolidinylmethyl Substituent

The pyrrolidinylmethyl group introduces a stereogenic center at the C3 position of the pyrrolidine ring. The (3S) configuration is determined using the Cahn-Ingold-Prelog (CIP) priority rules:

  • Priority assignment : Substituents at C3 are ranked by atomic number:

    • N-Carbonyl group (highest priority, direct bond to nitrogen)
    • Methylene group (CH₂ linked to the triazolone)
    • Two CH₂ groups from the pyrrolidine ring
    • Hydrogen atom (lowest priority).
  • Stereochemical assignment : With the hydrogen atom oriented away (dashed wedge), the remaining groups are ordered N-carbonyl > CH₂(triazolone) > CH₂(pyrrolidine). The clockwise arrangement of these groups corresponds to the (R)-configuration, but since the molecule is labeled (3S), the actual spatial arrangement reflects a counterclockwise priority sequence when viewed from the highest-priority substituent.

This stereochemistry influences the molecule’s three-dimensional shape, particularly the orientation of the cyclopropylcarbonyl group relative to the triazolone core.

Conformational Analysis of Cyclopropylcarbonyl-Pyrrolidine Moiety

The cyclopropylcarbonyl-pyrrolidine subunit exhibits distinct conformational preferences due to steric and electronic factors:

  • Pyrrolidine ring puckering : The pyrrolidine adopts a C3-endo or C3-exo conformation, where the C3 atom (bearing the methylene linker to the triazolone) is either displaced toward (endo) or away from (exo) the nitrogen atom. Density functional theory (DFT) studies on similar systems suggest that substituents at C3 favor the endo conformation to minimize steric clashes with the cyclopropylcarbonyl group.
  • Cyclopropane ring strain : The cyclopropane’s 60° bond angles impose significant angle strain, which is partially alleviated by hyperconjugation between the carbonyl group’s π* orbital and the cyclopropane’s σ orbitals. This interaction stabilizes the eclipsed conformation of the cyclopropane relative to the carbonyl.
  • Amide bond planarity : The carbonyl group in the cyclopropylcarbonyl moiety adopts a planar sp² hybridization, enabling resonance with the pyrrolidine’s nitrogen lone pair. This planarity restricts rotation around the N–C(O) bond, locking the cyclopropane in a fixed orientation relative to the pyrrolidine.

These conformational constraints position the cyclopropane ring perpendicular to the triazolone plane, optimizing van der Waals contacts and minimizing torsional strain.

Benzofuranyl-Phenyl Linker Topology and π-Orbital Interactions

The 4-(5-benzofuranyl)phenyl linker bridges the triazolone core and the benzofuran system, creating an extended π-conjugated network:

  • Benzofuran-phenyl dihedral angle : X-ray crystallographic data for analogous compounds show that the phenyl and benzofuran rings are nearly coplanar , with a dihedral angle of <10°. This alignment facilitates π-orbital overlap between the two aromatic systems, enhancing electronic delocalization.
  • Furan oxygen’s electronic effects : The oxygen atom in benzofuran donates electron density into the π-system via resonance, activating the benzene ring toward electrophilic substitution. This electron-rich character stabilizes charge-transfer interactions with the electron-deficient triazolone ring.
  • Torsional flexibility : Despite conjugation, the single bond between the phenyl and benzofuran allows limited rotation (~30°), enabling adaptive binding in biological environments while maintaining π-stacking capabilities.

The combined effects of conjugation and controlled flexibility make this linker critical for mediating intermolecular interactions in potential applications.

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

4-[4-(1-benzofuran-5-yl)phenyl]-5-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-2-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C26H26N4O3/c1-28-26(32)30(24(27-28)14-17-10-12-29(16-17)25(31)19-2-3-19)22-7-4-18(5-8-22)20-6-9-23-21(15-20)11-13-33-23/h4-9,11,13,15,17,19H,2-3,10,12,14,16H2,1H3

InChI Key

SEQBBDLZUXJXRX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)CC2CCN(C2)C(=O)C3CC3)C4=CC=C(C=C4)C5=CC6=C(C=C5)OC=C6

Origin of Product

United States

Preparation Methods

Cyclization Method

One effective method for synthesizing triazoles is through cyclization reactions involving hydrazines. For instance, a typical approach involves reacting a substituted hydrazine with an appropriate carbonyl compound under acidic or basic conditions to yield the desired triazole framework.

Condensation Reactions

Condensation reactions are crucial in forming the necessary side chains on the triazole ring. For example, the reaction of an amine with a carbonyl compound can yield an intermediate that subsequently undergoes cyclization to form the triazole.

One-Pot Synthesis

Recent advancements have introduced one-pot synthesis methods that streamline the preparation process by combining multiple steps into a single reaction vessel. This method often enhances yield and reduces the time required for synthesis.

The specific synthetic pathway for 3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-methyl- can be outlined as follows:

Step-by-Step Synthesis

  • Formation of Triazole Core :

    • A substituted hydrazine is reacted with a carbonyl compound (e.g., benzaldehyde) in the presence of an acid catalyst to form an intermediate hydrazone.
    • This hydrazone undergoes cyclization in acidic conditions to form the triazole ring.
  • Functionalization :

    • The resultant triazole can be further functionalized by introducing various side chains through nucleophilic substitution or acylation reactions.
    • For instance, introducing a cyclopropylcarbonyl group may involve acylation of the nitrogen atom in the triazole ring using appropriate acyl chlorides.
  • Final Modifications :

    • The final compound can be purified using recrystallization or chromatography techniques to achieve high purity levels suitable for biological testing.

Reaction Conditions and Yields

Step Reaction Type Conditions Yield (%)
1 Cyclization Acidic medium (e.g., HCl) 85%
2 Acylation Base (e.g., NaOH) + acyl chloride 90%
3 Purification Recrystallization from ethanol >95%

Recent studies have shown that derivatives of triazoles exhibit promising biological activities. For example:

  • A study demonstrated that specific substitutions on the triazole ring enhance its potency against cancer cell lines such as HT-29 and A549.

  • Another research highlighted how modifications in side chains significantly affect the compound's interaction with biological targets, indicating potential pathways for drug development.

The preparation of 3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-methyl- involves intricate synthetic strategies that leverage cyclization and condensation reactions effectively. The ongoing research into these compounds continues to reveal their potential in medicinal applications, paving the way for future therapeutic developments.

Biological Activity

The compound 3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-methyl- is a complex heterocyclic molecule that incorporates a triazole ring along with various functional groups that contribute to its biological activity. This article reviews the synthesis and biological properties of this compound, highlighting its potential therapeutic applications.

Synthesis of 3H-1,2,4-Triazol-3-one Derivatives

The synthesis of triazole derivatives typically involves the reaction of hydrazines with carbonyl compounds or the cyclization of substituted 1,2,4-triazoles. The specific compound may be synthesized through methods that include:

  • Condensation reactions involving appropriate benzofuran and pyrrolidine derivatives.
  • Cyclization reactions that form the triazole ring structure.

Biological Activity Overview

The biological activities associated with 3H-1,2,4-triazole derivatives include:

  • Antimicrobial Activity : Triazole compounds are known for their antifungal properties due to their mechanism of inhibiting ergosterol biosynthesis in fungal cell membranes. They also exhibit antibacterial activity against various strains of bacteria .
  • Anticancer Properties : Research indicates that certain triazole derivatives can inhibit cancer cell proliferation. For instance, studies have shown significant anticancer effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma) when treated with triazole derivatives .
  • Antiviral Activity : Some derivatives have demonstrated antiviral properties, particularly against HIV and other viral infections. The mechanism often involves interference with viral replication processes .

Case Studies

  • Anticancer Activity :
    • A study evaluated the antiproliferative effects of various triazole derivatives on MCF-7 and Bel-7402 cell lines. Compounds showed IC50 values in the micromolar range, indicating potent activity against these cancer types .
  • Antimicrobial Screening :
    • Various 1,2,4-triazole derivatives were screened for antimicrobial efficacy against Bacillus subtilis and Escherichia coli. Results indicated that modifications to the triazole ring significantly enhanced antibacterial potency .

Comparative Table of Biological Activities

Compound NameStructureAntimicrobial ActivityAnticancer ActivityAntiviral Activity
3H-Triazol Derivative AStructure AHigh against fungiModerate against MCF-7Active against HIV
3H-Triazol Derivative BStructure BModerate against bacteriaHigh against Bel-7402Low activity
3H-Triazol Derivative CStructure CLow activityModerate against various linesHigh against HCV

The biological activity of triazoles is primarily attributed to their ability to interact with specific enzymes or receptors within target organisms. For example:

  • Inhibition of Ergosterol Biosynthesis : This is critical for fungal cell membrane integrity.
  • Interference with DNA Synthesis : Some compounds can inhibit topoisomerases or DNA polymerases in cancer cells.

Scientific Research Applications

Structural Characteristics

The compound features a triazole ring, which is pivotal in many pharmacological agents. The presence of the benzofuran moiety and a pyrrolidine side chain enhances its biological activity. The molecular formula is C28H30N4O4C_{28}H_{30}N_{4}O_{4} with a molecular weight of approximately 486.6 g/mol. This structural complexity allows for diverse interactions with biological targets.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds containing triazole rings exhibit significant anticancer properties. The structural components of this compound may interact with cellular pathways involved in tumor growth and proliferation. Studies have shown that similar triazole derivatives can inhibit cancer cell lines effectively through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties :
    • The triazole structure has been widely recognized for its antimicrobial activity. This compound's unique substitutions may enhance its efficacy against various pathogens, making it a candidate for further investigation as an antimicrobial agent . Preliminary studies suggest that derivatives of triazoles have shown promising results against both bacterial and fungal strains.
  • Neurological Applications :
    • The benzofuran component is known for neuroprotective properties. Compounds with similar structures have been explored for their potential in treating neurodegenerative diseases by modulating neuroinflammation and oxidative stress . This suggests that the compound may be beneficial in developing treatments for conditions like Alzheimer’s disease or Parkinson’s disease.

Pharmacological Insights

  • Receptor Modulation :
    The compound may interact with various receptors in the central nervous system due to its structural features, potentially influencing neurotransmitter systems and providing therapeutic effects for mood disorders or anxiety .
  • Drug Design :
    The diverse functional groups present in the compound allow it to serve as a scaffold for drug design. Medicinal chemists can modify these groups to enhance potency and selectivity towards specific biological targets .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of breast cancer cell lines by triazole derivatives similar to the compound under study.
Study BAntimicrobial EfficacyShowed significant activity against Staphylococcus aureus and Candida albicans when tested against related triazoles.
Study CNeuroprotective EffectsFound that benzofuran derivatives could reduce neuroinflammation in animal models of Alzheimer’s disease, suggesting potential applications for this compound as well.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazolone Derivatives

Compound Name & Structure Key Substituents Target/Application Physicochemical Properties (if available) Reference ID
Target Compound : 4-[4-(5-Benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-... 5-Benzofuranylphenyl, (3S)-cyclopropylcarbonyl-pyrrolidine Hypothetical: Receptor antagonism N/A N/A
5-n-Butyl-4-{4-[2-(1H-tetrazole-5-yl)-1H-pyrrol-1-yl]phenylmethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one Tetrazole, pyrrole, n-butyl Angiotensin AT1 receptor antagonist LogP (calculated): ~3.2; Moderate solubility
Nefazodone Hydrochloride (2-[3-[4-(3-Chlorophenyl)piperazinyl]propyl]-5-ethyl-4-(2-phenoxyethyl)-triazolone) Piperazinyl, phenoxyethyl, chlorophenyl 5-HT2 receptor antagonist/antidepressant Mp: 175–177°C; LogP: ~4.1 (hydrophobic)
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO) Nitro group High-energy explosive component log10WS: -0.42; McVol: 72.81 ml/mol
Amicarbazone (N-tert-Butyl-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide) Isopropyl, tert-butyl Herbicide Water-soluble metabolite (B693045)
5-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrobenzoyl)-...triazin-6(1H)-one Chloropyrazole, nitrobenzoyl Synthetic intermediate Crystallizes in ethanol; structural complexity

Key Findings and Differentiation

However, the absence of a tetrazole or piperazinyl group distinguishes it from these analogs. Nefazodone’s phenoxyethyl and chlorophenyl substituents contribute to its 5-HT2 receptor affinity, whereas the target compound’s benzofuranyl group may favor interactions with oxidative stress-related enzymes (e.g., cytochrome P450) .

Physicochemical Properties: The nitro-substituted triazolone (NTO) exhibits low water solubility (log10WS: -0.42) due to its polar nitro group, whereas the target compound’s benzofuranyl and cyclopropylcarbonyl groups may increase hydrophobicity (estimated LogP >3) .

Synthetic Complexity :

  • The target compound’s stereospecific pyrrolidine synthesis (3S configuration) requires chiral resolution or asymmetric catalysis, unlike the racemic intermediates in Nefazodone or Amicarbazone production .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this triazolone derivative, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via cyclization reactions involving hydrazine derivatives and functionalized intermediates. For example, similar triazole derivatives were prepared using:

  • Hydrazine hydrate with acid chlorides to form hydrazides, followed by cyclization (e.g., Scheme 6 in ).
  • 1,2,4-Triazole core functionalization through alkylation or sulfanylation, as seen in analogues like 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene ( ).
    Optimization involves:
  • Temperature control (e.g., 80–100°C for cyclization steps).
  • Catalyst screening (e.g., potassium carbonate for deprotonation).
  • Solvent selection (e.g., DMF or THF for polar intermediates) .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Assign peaks for the benzofuran, cyclopropane, and pyrrolidine moieties. For example, methyl groups in triazolones typically resonate at δ 2.5–3.0 ppm ( ).
  • Mass spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ or [M+Na]+ ions).
  • HPLC-PDA: Assess purity (>95% recommended for biological studies).
  • FT-IR: Identify carbonyl stretches (e.g., 1680–1720 cm⁻¹ for the triazolone ring) .

Advanced: How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical structural data?

Answer:
Discrepancies in bond lengths or angles (e.g., triazole ring geometry) can arise due to crystal packing effects vs. gas-phase calculations. Strategies include:

  • DFT optimization at the B3LYP/6-311G(d,p) level to compare with X-ray crystallography data (as done for 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)pyrimidine in ).
  • Hirshfeld surface analysis to quantify intermolecular interactions influencing experimental structures .

Advanced: What strategies are effective for analyzing stability under varying pH and temperature conditions?

Answer:

  • Forced degradation studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C).
  • LC-MS monitoring: Track degradation products (e.g., hydrolysis of the cyclopropylcarbonyl group).
  • Kinetic modeling: Use Arrhenius plots to predict shelf-life at storage temperatures .

Advanced: How can researchers design assays to evaluate enzymatic inhibition or receptor binding for this compound?

Answer:

  • Target selection: Prioritize kinases or cytochrome P450 isoforms based on structural motifs (e.g., benzofuran’s affinity for CYP3A4).
  • Assay design:
    • Fluorescence polarization for binding affinity (e.g., competitive displacement assays).
    • Microscale thermophoresis (MST): Measure dissociation constants (Kd) using labeled proteins.
    • Molecular docking: Use AutoDock Vina to predict binding poses with active sites (e.g., triazole interactions with ATP-binding pockets) .

Advanced: How should conflicting bioactivity data from in vitro vs. in vivo studies be reconciled?

Answer:
Discrepancies may arise due to metabolic instability or off-target effects. Mitigation approaches:

  • Metabolite profiling: Use LC-MS/MS to identify active/inactive metabolites (e.g., hydroxylation of the benzofuran ring).
  • Pharmacokinetic studies: Measure plasma half-life and bioavailability in rodent models.
  • Pathway analysis: Apply RNA-seq or proteomics to detect compensatory mechanisms in vivo .

Basic: What are the critical considerations for X-ray crystallography of this compound?

Answer:

  • Crystal growth: Use vapor diffusion with solvents like ethyl acetate/hexane.
  • Data collection: Resolve disorder in flexible substituents (e.g., the pyrrolidinylmethyl group) via low-temperature (100 K) measurements.
  • Refinement: Apply anisotropic displacement parameters for non-hydrogen atoms, as demonstrated in ’s crystal structure analysis .

Advanced: How can regioselectivity challenges in triazole functionalization be addressed?

Answer:

  • Protecting groups: Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines).
  • Metal-catalyzed cross-coupling: Use Suzuki-Miyaura reactions for aryl substitutions (e.g., Pd(PPh₃)₄ with boronic acids).
  • Computational guidance: Predict reactive sites using Fukui indices or electrostatic potential maps .

Basic: What solvent systems are optimal for solubility and reactivity in downstream applications?

Answer:

  • Polar aprotic solvents: DMSO or DMF for dissolution (solubility >10 mM).
  • Aqueous buffers: Use <5% DMSO for cell-based assays.
  • Reactivity considerations: Avoid alcohols if ester or amide hydrolysis is a concern .

Advanced: How can synthetic byproducts or impurities be identified and minimized?

Answer:

  • LC-HRMS: Detect trace impurities (e.g., uncyclized intermediates).
  • Process analytical technology (PAT): Implement in-line FTIR to monitor reaction progress.
  • Chromatographic purification: Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) .

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